molecular formula C18H18N4O2S2 B3012271 N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide CAS No. 1226435-53-5

N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide

Cat. No. B3012271
CAS RN: 1226435-53-5
M. Wt: 386.49
InChI Key: DQZDIHKEAACJJL-UHFFFAOYSA-N
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Description

The compound "N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include benzothiazole and piperidine moieties. These types of compounds have been studied for various biological activities, including antihistaminic, anti-acetylcholinesterase, and anti-mycobacterial properties. The benzothiazole group is a common feature in molecules with potential therapeutic effects, as seen in the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones with anti-mycobacterial activity . Similarly, piperidine derivatives have been explored for their biological activities, such as the anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the formation of key intermediates such as 2-aminobenzimidazole or benzothiazole derivatives. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involved cyclodesulfurization followed by alkylation and deprotection steps . Similarly, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones required the preparation of structurally diverse benzo[d]thiazole-2-carboxamides . These processes highlight the complexity and the need for precise control over reaction conditions to obtain the desired compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class can be quite complex, with multiple rings and functional groups. For example, the crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, revealed a planar benzothiazol ring and a chair conformation of the piperidin ring . The spatial arrangement of these rings and substituents can significantly influence the biological activity of the molecules.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like amides, amines, and thiazoles. These groups can participate in various chemical reactions, including alkylation, reductive amination, and ring-opening reactions, as seen in the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines . The reactivity is also crucial for the interaction of these compounds with biological targets, such as enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are essential for their potential therapeutic application. The quantitative structure-activity relationship (QSAR) studies on benzothiazoles derived substituted piperazine derivatives provide insights into how structural changes can affect these properties . Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are critical for the efficacy and safety of these compounds in vivo, as indicated by the evaluation of selective dopamine D3 receptor ligands .

Scientific Research Applications

Molecular Interaction Studies

Research has focused on understanding the molecular interactions of related compounds with specific receptors. For example, a study by Shim et al. (2002) investigated the molecular interaction of a similar compound with the CB1 cannabinoid receptor, using molecular orbital methods and conformational analysis to develop pharmacophore models for CB1 receptor ligands. This study contributes to understanding how such compounds might interact with cannabinoid receptors, which could have implications for designing receptor antagonists or agonists (Shim et al., 2002).

Antimicrobial and Antifungal Applications

A study by Anuse et al. (2019) synthesized derivatives of benzothiazole and evaluated them for antimicrobial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents, particularly against resistant strains. The study's findings could inform future research into the compound's use as a base for antimicrobial and antifungal drug development (Anuse et al., 2019).

Quantitative Structure-Activity Relationship (QSAR) Studies

Al-Masoudi et al. (2011) conducted QSAR studies on benzothiazoles derived substituted piperazine derivatives, aiming to predict the biological activity of these compounds based on their chemical structure. Such studies are crucial for understanding how structural changes in molecules like N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide might affect their biological activity and potential therapeutic applications (Al-Masoudi et al., 2011).

Anti-Fatigue and Cognitive Effects

Research into benzamide derivatives, such as those conducted by Wu et al. (2014), explores the potential anti-fatigue effects and cognitive enhancement properties of these compounds. This line of research could lead to the development of new treatments for fatigue-related conditions or cognitive disorders (Wu et al., 2014).

Mechanism of Action

Target of Action

The compound, also known as 3-N-(1,3-benzothiazol-2-yl)-1-N-thiophen-2-ylpiperidine-1,3-dicarboxamide, has been found to have anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which is crucial for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its death . The compound also exhibits anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathway involving the DprE1 enzyme, which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the bacterium . In terms of its anti-inflammatory properties, the compound inhibits the COX enzymes, thereby reducing the production of prostaglandins .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . This makes the compound a potential candidate for the treatment of tuberculosis. Additionally, the compound’s ability to inhibit COX enzymes results in a reduction of inflammation .

properties

IUPAC Name

3-N-(1,3-benzothiazol-2-yl)-1-N-thiophen-2-ylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c23-16(21-17-19-13-6-1-2-7-14(13)26-17)12-5-3-9-22(11-12)18(24)20-15-8-4-10-25-15/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZDIHKEAACJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide

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